chemical structure of 2C-P-d6 hydrochloride stable isotope
chemical structure of 2C-P-d6 hydrochloride stable isotope
An In-depth Technical Guide to the Chemical Structure, Synthesis, and Analysis of 2C-P-d6 Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2C-P-d6 Hydrochloride, a stable isotope-labeled analog of the psychedelic phenethylamine 2C-P. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the precise chemical structure, elucidating the specific positions of deuterium labeling. It proposes a detailed, logically-grounded synthetic pathway and outlines rigorous analytical methodologies for structural confirmation and purity assessment, including mass spectrometry and NMR spectroscopy. Furthermore, this guide discusses the critical applications of 2C-P-d6 HCl as an internal standard in quantitative analysis and its potential role in metabolic studies, thereby serving as an essential resource for its use in forensic and research contexts.
Introduction: The Intersection of Phenethylamines and Stable Isotope Labeling
Overview of 2C-P
2C-P, or 2-(2,5-dimethoxy-4-propylphenyl)ethanamine, is a potent and long-acting synthetic psychedelic drug of the 2C phenethylamine family.[1][2] First synthesized by Alexander Shulgin, it acts as a serotonin 5-HT2A receptor agonist, producing profound hallucinogenic effects.[1] Due to its high potential for abuse and lack of accepted medical use, 2C-P is classified as a Schedule I controlled substance in the United States and is similarly controlled in other nations. Its complex pharmacology and legal status necessitate the availability of high-purity analytical reference standards for forensic identification and academic research.
The Critical Role of Isotopic Labeling in Analytical Science
In quantitative analysis, particularly when using mass spectrometry-based techniques (e.g., GC-MS or LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard. A deuterated analog, such as 2C-P-d6 hydrochloride, is an ideal internal standard because it co-elutes chromatographically with the unlabeled analyte but is distinguishable by its higher mass. This allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency, a principle essential for robust forensic toxicology and pharmacokinetic studies.[3]
The Kinetic Isotope Effect: A Tool in Drug Metabolism Research
The substitution of hydrogen with its heavier isotope, deuterium, creates a stronger C-D bond compared to the C-H bond. This difference can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[4] In drug development, this effect is leveraged to probe metabolic pathways. For a compound like 2C-P, which is metabolized by cytochrome P450 (CYP) enzymes, deuteration at the methoxy groups can specifically investigate the role of O-demethylation in its overall clearance.[4] A significant change in the metabolic profile upon deuteration provides direct evidence for the involvement of that specific pathway.
Chemical Structure and Physicochemical Properties
Unambiguous Structure and Nomenclature
The definitive chemical name for 2C-P-d6 Hydrochloride is 2-(2,5-bis(Methoxy-d3)-4-propylphenyl)ethan-1-amine Hydrochloride .[5] The "-d6" designation precisely indicates that all six hydrogen atoms on the two methoxy groups at the 2- and 5-positions of the phenyl ring have been replaced by deuterium atoms.
Figure 1: Chemical Structure of 2C-P-d6 Hydrochloride with deuterium atoms (D) highlighted.
Physicochemical Data
The fundamental properties of 2C-P-d6 Hydrochloride are summarized below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2,5-bis(Methoxy-d3)-4-propylphenyl)ethan-1-amine Hydrochloride | [5] |
| CAS Number | 2733149-14-7 | [5] |
| Molecular Formula | C₁₃H₁₆D₆ClNO₂ | [5] |
| Molecular Weight | 265.81 g/mol | [5] |
| Unlabeled HCl CAS | 1359704-27-0 | [5][6] |
| Unlabeled Freebase CAS | 207740-22-5 | [1][5] |
| Form | Crystalline Solid | [6] |
| Storage | 2-8°C Refrigerator | [5] |
| Application | Isotope labelled analogue for forensic and research purposes. | [5] |
Proposed Synthetic Pathway
While the exact proprietary synthesis method may vary between manufacturers, a chemically sound and logical pathway can be proposed based on established methodologies for phenethylamine synthesis.[7][8] The key step is the introduction of the deuterated methyl groups onto a suitable precursor.
Caption: Proposed multi-step synthesis workflow for 2C-P-d6 Hydrochloride.
Protocol Steps & Rationale
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Precursor Synthesis (Henry Reaction): The synthesis begins with a suitable starting material, such as 2,5-dihydroxy-4-propylbenzaldehyde. This is reacted with nitromethane in a Henry condensation reaction to form the β-nitrostyrene intermediate. This intermediate contains the core carbon skeleton required for the final product.[7]
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Isotopic Labeling (Williamson Ether Synthesis): This is the most critical step for introducing the stable isotopes. The two hydroxyl groups of the nitrostyrene intermediate are deprotonated with a strong base and subsequently alkylated using a deuterated methylating agent, such as methyl-d3 iodide (CD₃I). The choice of a deuterated reagent is the causal factor that ensures the final product is labeled specifically at the methoxy positions.
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Reduction of the Nitro Group: The nitro group of the deuterated nitrostyrene is reduced to a primary amine. This transformation is commonly achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).[7][8] This step forms the 2C-P-d6 freebase.
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Hydrochloride Salt Formation: The final freebase, which may be an oil, is dissolved in a non-polar organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride.[9] This protonates the amine, causing the stable, solid hydrochloride salt to precipitate, which can then be isolated by filtration. The salt form is generally preferred for reference standards due to its increased stability and ease of handling compared to the freebase.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the chemical structure, isotopic enrichment, and purity of 2C-P-d6 hydrochloride.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the molecular weight and, by extension, the successful incorporation of deuterium.
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Expected Result: In high-resolution mass spectrometry (HRMS), the protonated molecular ion [M+H]⁺ for the freebase would appear at a mass-to-charge ratio (m/z) corresponding to C₁₃H₁₆D₆NO₂ + H⁺. This will be approximately 6.037 Da higher than the unlabeled 2C-P.
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Causality: The mass shift is a direct consequence of replacing six ¹H atoms (1.0078 Da) with six ²H atoms (2.0141 Da). Fragmentation analysis (MS/MS) would show patterns analogous to unlabeled 2C-P, but fragments containing the methoxy groups would retain the mass shift, confirming the location of the labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous confirmation of the atomic connectivity and the specific sites of deuteration.
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¹H NMR: The most telling feature in the proton NMR spectrum of 2C-P-d6 HCl will be the complete absence of the two sharp singlet peaks typically seen for the methoxy protons in the unlabeled compound (usually around 3.8 ppm).
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¹³C NMR: The signals for the two methoxy carbons will appear as multiplets (typically a septet) due to spin-spin coupling with the attached deuterium atoms (I=1). This confirms that the deuterium is directly bonded to these carbons.
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²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a single resonance in the expected chemical shift region for a methoxy group, confirming isotopic enrichment.
Chromatographic Purity (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry is used to assess the chemical and isotopic purity of the standard.
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Protocol: A reverse-phase chromatographic method is typically employed to separate the analyte from any potential impurities. The separated compounds are then detected by the mass spectrometer.
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Trustworthiness: By monitoring the mass transitions for both 2C-P-d6 and any residual unlabeled 2C-P, this method serves as a self-validating system to determine not only chemical purity but also the isotopic purity (i.e., the percentage of the d6-labeled compound relative to d0-d5 variants).
| Parameter | Example Value | Reference |
| LC System | High-Performance Liquid Chromatography (HPLC) System | [3] |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3 µm) | [3] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | [3] |
| Flow Rate | 0.3 mL/min | [3] |
| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) | [3] |
Applications in Research and Development
Gold Standard for Quantitative Analysis
The primary application of 2C-P-d6 HCl is as an internal standard for the quantification of 2C-P in biological matrices (blood, urine) and seized materials. Its near-identical chemical behavior and distinct mass ensure the highest level of accuracy and precision in validated analytical methods used in forensic toxicology and clinical research.
Elucidating Metabolic Fates
2C-P-d6 HCl is an invaluable tool for studying the pharmacokinetics of 2C-P. By incubating the deuterated compound with human liver microsomes or other enzyme systems, researchers can precisely measure the rate of O-demethylation.[4] Comparing this rate to that of unlabeled 2C-P allows for the calculation of the kinetic isotope effect. A significant KIE would provide strong evidence that O-demethylation is a rate-limiting step in the metabolic clearance of 2C-P, offering crucial insights for predicting drug-drug interactions and understanding its overall disposition in the body.
Conclusion
2C-P-d6 Hydrochloride is a meticulously designed analytical tool whose value extends far beyond simple identification. Its structure, with six deuterium atoms specifically located on the two methoxy groups, makes it an ideal internal standard for ensuring the accuracy and reliability of quantitative methods. Furthermore, it serves as a sophisticated probe for researchers investigating the metabolic pathways of phenethylamines. This guide has provided a detailed examination of its structure, a plausible synthesis, robust analytical characterization methods, and key applications, establishing a foundational understanding for its effective use in scientific and forensic endeavors.
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